N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
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Overview
Description
N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a dimethoxymethyl group and a propionamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 5-dimethoxymethyl-2-pyridinecarboxylic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo oxidation reactions, particularly at the dimethoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or other electrophilic substituents.
Scientific Research Applications
Chemistry: N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a ligand in binding studies with proteins and nucleic acids .
Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethoxymethyl group and the pyridine ring play crucial roles in these interactions, influencing the binding affinity and specificity .
Comparison with Similar Compounds
- N-(5-Methoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(5-Ethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(5-Formyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Comparison: N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties. Compared to its analogs, this compound exhibits higher reactivity in oxidation and substitution reactions. The dimethoxymethyl group also enhances its binding affinity in biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[5-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)12(16)15-10-7-6-9(8-14-10)11(17-4)18-5/h6-8,11H,1-5H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNWRRORVRRBOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)C(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640089 |
Source
|
Record name | N-[5-(Dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898561-69-8 |
Source
|
Record name | N-[5-(Dimethoxymethyl)-2-pyridinyl]-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898561-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(Dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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